5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

Corneal Cross-Linking Collagen Stabilization Formaldehyde Releasers

Formulators seeking broad-spectrum antimicrobial preservation with balanced safety often face trade-offs between efficacy and toxicity. This formaldehyde-releasing agent resolves that tension with an oral LD50 >3600 mg/kg and EU Cosmetic Regulation Annex V approval at 0.3% max concentration. • Broad-spectrum preservation for rinse-off and leave-on cosmetics via controlled formaldehyde release • Moderate collagen cross-linking (ΔTm ≈0.5°C at 25 mM) enables controlled biomaterial stabilization without over-crosslinking • Synergistic effect with aluminium alkoxide for acid-deteriorated historic leather conservation Supplied with full QA documentation; bulk packaging options available for industrial procurement.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 7747-35-5
Cat. No. B1207425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
CAS7747-35-5
Synonyms5-ethyl-1-aza-3,7-dioxabicyclo-3.3.0-octane
Bioban CS 1246
Bioban CS-1246
CS 1246
CS-1246
oxazolidine E
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC12COCN1COC2
InChIInChI=1S/C7H13NO2/c1-2-7-3-9-5-8(7)6-10-4-7/h2-6H2,1H3
InChIKeyZRCMGIXRGFOXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (CAS 7747-35-5): Chemical Profile and Procurement Considerations


5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (CAS 7747-35-5), also known as Oxazolidine E or 7-ethylbicyclooxazolidine, is a bicyclic oxazolidine derivative with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a colorless liquid with a boiling point of 75 °C at 10 mmHg, a density of 1.083 g/mL at 25 °C, and a refractive index of 1.461 [1]. The compound functions as a formaldehyde-releasing agent (FAR) and is widely employed as an antimicrobial preservative in cosmetics and personal care products, as well as a biocide in industrial applications such as paints, adhesives, and metalworking fluids . It is also utilized as a cross-linking agent for collagenous tissues and has been investigated for the conservation of acid-deteriorated historic leather [2]. Its primary differentiation lies in its balanced profile of moderate cross-linking efficacy, low acute toxicity, and favorable regulatory status compared to other FARs.

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane Procurement: Why Direct Substitution with Other Formaldehyde Releasers or Oxazolidines Is Not Recommended


While 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane belongs to the broader class of formaldehyde-releasing agents (FARs) and oxazolidine derivatives, direct substitution with alternative FARs (e.g., diazolidinyl urea, DMDM hydantoin) or other oxazolidines (e.g., unsubstituted oxazolidine) is not advised due to significant differences in cross-linking efficacy, toxicity profiles, and regulatory restrictions. Comparative studies demonstrate that FARs exhibit distinct pH- and concentration-dependent tissue cross-linking activities, with some (e.g., diazolidinyl urea) showing significantly higher potency but also different toxicity thresholds [1]. Furthermore, regulatory frameworks such as the EU Cosmetic Products Regulation impose specific maximum concentration limits and formaldehyde-release labeling requirements that vary by compound [2]. Substitution without empirical validation could lead to under- or over-performance in the intended application, non-compliance with safety regulations, or unexpected material interactions. The quantitative evidence below delineates precisely where 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane demonstrates differentiated performance relative to its closest comparators.

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane: Quantitative Evidence for Scientific Selection vs. Comparators


Tissue Cross-Linking Efficacy: Moderate Potency with Favorable Selectivity vs. Other Formaldehyde Releasers

In an ex vivo rabbit corneal cross-linking model, 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (OCT) at 25 mM concentration induced a thermal denaturation temperature (ΔTm) shift of approximately 0.5°C, which was not statistically significant [1]. In contrast, diazolidinyl urea (DAU) and sodium hydroxymethylglycinate (SMG) produced significantly larger ΔTm shifts of up to 7.71°C and 5.46°C, respectively, at the same concentration [1]. This indicates that OCT exhibits a moderate cross-linking effect, which may be advantageous in applications where over-stiffening of tissue or material is undesirable.

Corneal Cross-Linking Collagen Stabilization Formaldehyde Releasers

Acute Oral Toxicity: Superior Safety Margin vs. Bronopol (BP)

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (OCT) demonstrates a significantly higher acute oral LD50 in rats (>3600 mg/kg) compared to bronopol (BP, CAS 52-51-7), a common alternative formaldehyde-releasing preservative, which has an oral LD50 of 180 mg/kg [1]. This 20-fold difference in acute toxicity indicates a substantially wider safety margin for OCT in formulations intended for human contact or where accidental ingestion could occur.

Toxicology LD50 Safety Assessment

Regulatory Approval in EU Cosmetics: Defined Maximum Concentration and Formaldehyde Release Labeling

Under the EU Cosmetic Products Regulation (Annex V), 5-Ethyl-3,7-dioxa-1-azabicyclo[3.3.0]octane (OCT) is approved as a preservative in all cosmetic products except oral products and those applied on mucous membranes, with a maximum allowed concentration of 0.3% [1]. Products containing OCT must bear the warning 'releases formaldehyde' if the total formaldehyde released exceeds 0.001% (10 ppm) [1]. This contrasts with other FARs like bronopol (BP), which has a lower maximum allowed concentration of 0.1% in the EU [2], and imidazolidinyl urea (IMU), which is approved up to 0.6% [3].

Cosmetic Regulation Preservatives ECHA

Synergistic Performance in Leather Conservation: Enhanced Buffering and Collagen Stabilization with Aluminium Alkoxide

In the treatment of acid-deteriorated historic leather, a formulation combining 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (oxazolidine II) with aluminium alkoxide demonstrated a synergistic effect, providing higher buffering capacity and enhanced collagen stabilization compared to either agent used alone [1]. The aluminium alkoxide increased the pH of the acid-deteriorated leather, thereby facilitating the interaction of oxazolidine II with the vegetable-tanned leather matrix [1]. While specific quantitative improvements in shrinkage temperature (Ts) or tensile strength were not reported in the abstract, the study explicitly compares the combined formulation against individual treatments, establishing the synergistic advantage.

Leather Conservation Red Rot Collagen Stabilization

UV Stabilization in Polycarbonates and Polyesters: Higher Weathering Resistance than Conventional Benzotriazole Absorbers

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is described as a very low volatile UV light absorber and stabilizer that allows polycarbonates and polyesters to achieve higher resistance to weathering than conventional benzotriazole UV absorbers . Its low tendency to chelate also permits its use in polymer formulations containing catalyst residues, which is a limitation for some metal-chelating UV stabilizers. However, specific quantitative weathering data (e.g., ΔE, yellowness index, or tensile strength retention after UV exposure) comparing OCT to benzotriazoles are not provided in the available source.

UV Stabilizer Polymer Additives Weathering

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Cosmetic and Personal Care Preservative Requiring Moderate Antimicrobial Activity with Low Acute Toxicity

Based on its LD50 (>3600 mg/kg) being >20× higher than bronopol and its approved maximum concentration of 0.3% in EU cosmetics [1], OCT is an optimal choice for leave-on and rinse-off products where a balance of preservative efficacy and consumer safety is paramount. It is particularly suited for formulations that require formaldehyde release for broad-spectrum preservation but must avoid the higher toxicity profile of bronopol or the higher cross-linking potency of diazolidinyl urea.

Biomedical Tissue Cross-Linking Requiring Mild Collagen Stabilization

The moderate ΔTm shift (≈0.5°C at 25 mM) exhibited by OCT in corneal cross-linking studies [2] suggests its utility in applications where only a mild stiffening of collagenous tissue is desired, such as in certain ophthalmic treatments or biomaterial fabrication. Its lower cross-linking potency compared to DAU or SMG reduces the risk of over-crosslinking and tissue brittleness, making it suitable for scenarios requiring controlled, gentle stabilization.

Conservation of Acid-Deteriorated Historic Leather (Red Rot) in Combination with Aluminium Alkoxide

The documented synergistic effect between OCT and aluminium alkoxide in treating acid-deteriorated historic leather [3] positions this compound as a key component in conservation formulations. This scenario is uniquely suited for OCT, as the combination provides enhanced buffering and collagen stabilization that individual treatments cannot achieve. Conservators and archival material suppliers should prioritize OCT-based formulations for red rot mitigation.

Industrial In-Can Preservative for Latex Paints, Adhesives, and Metalworking Fluids

OCT's established use as a biocide and in-can preservative for latex paints, adhesives, slurries, inks, resin emulsions, and oil field water systems is supported by its broad antimicrobial spectrum and favorable toxicological profile. In these industrial contexts, where accidental human exposure may occur, OCT's high oral LD50 and moderate dermal toxicity offer a safer alternative to more hazardous biocides, reducing occupational health risks.

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